molecular formula C16H13Cl2N3O2 B10990047 3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10990047
M. Wt: 350.2 g/mol
InChI Key: SIWAZSBCFZSVKM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 198067-13-9

    Molecular Weight: 296.155 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the introduction of chlorine atoms onto a benzene ring. Specific methods include chlorination reactions using appropriate reagents.

Reaction Conditions::

    Reagents: Chlorine sources (e.g., Cl, N-chlorosuccinimide)

    Conditions: Room temperature or reflux

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions::

    Chlorination: Introduction of chlorine atoms

    Substitution: Chlorine atoms replace other functional groups

Common Reagents and Conditions::

    Chlorination: Cl, N-chlorosuccinimide

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products:: The major products depend on the specific reaction conditions and the position of chlorination or substitution.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new molecules

    Biology: Investigating its interactions with biological targets

    Medicine: Potential therapeutic applications

    Industry: Used in the synthesis of other compounds

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Biological Activity

3,4-Dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound that belongs to the class of benzamides and benzimidazoles . Its structure features a dichloro substitution on the benzene ring, which is known to enhance biological activity. The compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The compound's molecular formula is C16H13Cl2N3OC_{16}H_{13}Cl_2N_3O, and its key structural features include:

  • Dichloro substitution : Enhances lipophilicity and biological interactions.
  • Benzamide moiety : Linked to a methoxymethyl-substituted benzimidazole, contributing to diverse pharmacological properties.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities. These compounds have shown significant inhibitory effects against various pathogens.

Recent studies have indicated that related benzimidazole compounds possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often reported in the low micromolar range .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. Preliminary results suggest that it may exhibit antiproliferative activity against several cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)3.1
HCT 116 (Colon)3.7
HEK 293 (Kidney)5.3

These findings indicate that modifications in the structure can lead to varying degrees of activity against specific cancer types .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:

  • Enzymes : Inhibition of key enzymes involved in cellular proliferation.
  • Receptors : Binding affinities with receptors related to cancer pathways.

Understanding these interactions will be crucial for elucidating the therapeutic potential of this compound.

Case Studies and Research Findings

Recent research has highlighted the biological activity of similar benzimidazole derivatives:

  • Antiproliferative Studies : A study found that certain derivatives exhibited IC50 values ranging from 2.2 to 8.7 µM against various cancer cell lines, indicating promising anticancer properties .
  • Antibacterial Efficacy : Another study reported that derivatives showed selective antibacterial activity against E. faecalis with MIC values around 8 μM, showcasing their potential as antimicrobial agents .

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-23-8-15-20-13-5-3-10(7-14(13)21-15)19-16(22)9-2-4-11(17)12(18)6-9/h2-7H,8H2,1H3,(H,19,22)(H,20,21)

InChI Key

SIWAZSBCFZSVKM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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